molecular formula C7H6ClN3O B15226867 2-Chloro-5-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

2-Chloro-5-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B15226867
M. Wt: 183.59 g/mol
InChI Key: BHAVICFYAXWCDP-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines in the presence of a catalytic amount of hydrochloric acid . Another approach includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of microwave-assisted synthesis has been explored as a robust approach for the preparation of pyrrolopyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of 2-Chloro-5-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells . Additionally, it interacts with bacterial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-5-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-3-2-9-5-4(3)6(12)11-7(8)10-5/h2H,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAVICFYAXWCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=O)NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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